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molecular formula C8H11NO3 B8666742 Methyl 3-(2-oxo-2,5-dihydro-1H-pyrrol-3-yl)propanoate CAS No. 798543-35-8

Methyl 3-(2-oxo-2,5-dihydro-1H-pyrrol-3-yl)propanoate

Cat. No. B8666742
M. Wt: 169.18 g/mol
InChI Key: QPGWWXRKNOIJHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07723376B2

Procedure details

0.33 ml of NaHMDS solution (1.0 M in THF, 0.33 mM) was added to 0.6 ml of THF solution containing 50 mg of 3-(2-oxo-2,5-dihydro-1H-pyrrol-3-yl)-propionic acid methyl ester (20 (0.295 mM) prepared by the Step 1 in a dropwise manner at −79° C. and stirred for 30 mins. After 0.3 ml of dimethyl sulfate 0.359 mM) was added thereto, the reaction mixture was stirred for 4 hrs at 0° C. Then the resulting mixture was dissolved in 2 ml of saturated NH4Cl solution and extracted with 7 ml of ethyl acetate to separate into an organic layer and water layer. The organic layer was washed with 2 ml of saturated NaHCO3 solution and 2 ml of saturated NaCl solution, dried over anhydrous MgSO4, filtered and concentrated in vacuo. The resultant was purified by Silica gel column chromatography with EtOAc as an eluant to give 18 mg of 3-(1-methyl-2-oxo-2,5-dihydro-1H-pyrrol-3-yl)-propionic acid methyl ester (2g) (yield: 33%).
Quantity
0.33 mL
Type
reactant
Reaction Step One
Name
Quantity
0.6 mL
Type
reactant
Reaction Step One
Quantity
50 mg
Type
reactant
Reaction Step Two
[Compound]
Name
20
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.3 mL
Type
reactant
Reaction Step Three
Name
Quantity
2 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C[Si]([N-][Si](C)(C)C)(C)C.[Na+].[CH2:11]1COCC1.[CH3:16][O:17][C:18](=[O:27])[CH2:19][CH2:20][C:21]1[C:22](=[O:26])[NH:23][CH2:24][CH:25]=1.S(OC)(OC)(=O)=O>[NH4+].[Cl-]>[CH3:16][O:17][C:18](=[O:27])[CH2:19][CH2:20][C:21]1[C:22](=[O:26])[N:23]([CH3:11])[CH2:24][CH:25]=1 |f:0.1,5.6|

Inputs

Step One
Name
Quantity
0.33 mL
Type
reactant
Smiles
C[Si](C)(C)[N-][Si](C)(C)C.[Na+]
Name
Quantity
0.6 mL
Type
reactant
Smiles
C1CCOC1
Step Two
Name
Quantity
50 mg
Type
reactant
Smiles
COC(CCC=1C(NCC1)=O)=O
Name
20
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0.3 mL
Type
reactant
Smiles
S(=O)(=O)(OC)OC
Step Four
Name
Quantity
2 mL
Type
solvent
Smiles
[NH4+].[Cl-]

Conditions

Stirring
Type
CUSTOM
Details
stirred for 30 mins
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
prepared by the Step 1 in a dropwise manner at −79° C.
STIRRING
Type
STIRRING
Details
the reaction mixture was stirred for 4 hrs at 0° C
Duration
4 h
EXTRACTION
Type
EXTRACTION
Details
extracted with 7 ml of ethyl acetate
CUSTOM
Type
CUSTOM
Details
to separate into an organic layer and water layer
WASH
Type
WASH
Details
The organic layer was washed with 2 ml of saturated NaHCO3 solution and 2 ml of saturated NaCl solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The resultant was purified by Silica gel column chromatography with EtOAc as an eluant

Outcomes

Product
Details
Reaction Time
30 min
Measurements
Type Value Analysis
AMOUNT: MASS 18 mg
YIELD: PERCENTYIELD 33%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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